molecular formula C13H14N2O B8723851 6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole

6,7-dihydro-2-(4-methoxyphenyl)-5H-Pyrrolo[1,2-a]imidazole

Cat. No. B8723851
M. Wt: 214.26 g/mol
InChI Key: WOYRQBRHXBCHHZ-UHFFFAOYSA-N
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Patent
US04751310

Procedure details

To a solution of 6.8 g (29.7 mmoles) of 2-bromo-4-methoxyacetophenone in 50 ml of CHCl3 was added a solution of 5 g (59.4 mmoles) of 2-iminopyrrolidine in 30 ml of CHCl3 with chilling. After 4 hours of stirring at 25° C., the solvent was removed in vacuo. The residue was dissolved in water, the pH adjusted to 2.5 and the solution heated on a steam bath under argon atmosphere for 8 hours. The cooled solution was adjusted to pH 6. The resulting precipitate, filtered, washed with water and dried in vacuo to afford the titled compound, mp 116°-117.5° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH2:11]Br)=O)=[CH:5][CH:4]=1.[NH:13]=[C:14]1[CH2:18][CH2:17][CH2:16][NH:15]1>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]=[C:14]3[CH2:18][CH2:17][CH2:16][N:15]3[CH:11]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)CBr
Name
Quantity
5 g
Type
reactant
Smiles
N=C1NCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After 4 hours of stirring at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with chilling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated on a steam bath under argon atmosphere for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate, filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C2N(C1)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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